molecular formula C14H16ClNO2 B6351028 2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride CAS No. 1993195-30-4

2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride

Cat. No. B6351028
CAS RN: 1993195-30-4
M. Wt: 265.73 g/mol
InChI Key: QJKIOKBWMIIPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride” is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 . It is a specialty product used in proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported to be achieved via Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, has been used for the reduction of different functional groups due to its selectivity . It does not affect reducible substituents such as nitro and chloride during the reduction process .


Molecular Structure Analysis

The molecular structure of “this compound” consists of asymmetric units of C14H15NO2 . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

Secondary amines, such as “this compound”, are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . They form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 229.28 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

MMPH has a variety of applications in scientific research. It has been used to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate. MMPH has also been used to study signal transduction pathways, as it can inhibit the activity of several proteins involved in cell signaling. In addition, MMPH has been used to investigate drug delivery systems, as it can be used to target drugs to specific cells or tissues.

Mechanism of Action

The exact mechanism of action of MMPH is not fully understood. However, it is thought to interact with proteins involved in cell signaling, such as the G-protein coupled receptor (GPCR). MMPH has also been shown to inhibit the enzyme DHFR, which is involved in the metabolism of folate.
Biochemical and Physiological Effects
MMPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme DHFR, which is involved in the metabolism of folate. In addition, MMPH has been shown to inhibit the activity of several proteins involved in cell signaling, including GPCRs. MMPH has also been shown to interact with drug delivery systems, as it can be used to target drugs to specific cells or tissues.

Advantages and Limitations for Lab Experiments

MMPH has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. In addition, MMPH can be used to study a variety of biochemical and physiological processes, including enzyme inhibition, signal transduction, and drug delivery.
However, there are also some limitations to using MMPH in lab experiments. For instance, the exact mechanism of action of MMPH is not fully understood, which can make it difficult to interpret the results of experiments. In addition, MMPH can be toxic and can interfere with the activity of other molecules, so it should be used with caution.

Future Directions

The future of MMPH research is promising. Future studies could focus on further elucidating the mechanism of action of MMPH and exploring its potential applications in drug delivery systems. In addition, further research could focus on developing more efficient and cost-effective methods of synthesizing MMPH. Finally, future studies could investigate the potential therapeutic benefits of MMPH and its derivatives.

Synthesis Methods

MMPH is synthesized via a two-step process. First, the starting material, 2-methoxyphenol, is reacted with an amine to produce a Schiff base. This reaction is typically performed in an aqueous solution of sodium hydroxide. Next, the Schiff base is reacted with hydrochloric acid to produce MMPH. This reaction is usually done in a polar solvent such as ethanol.

properties

IUPAC Name

2-[(2-methoxyanilino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16;/h2-9,15-16H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKIOKBWMIIPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC=CC=C2O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.